![molecular formula C22H18O2 B3158380 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde CAS No. 857412-04-5](/img/structure/B3158380.png)
4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde
Overview
Description
4-[4-(4-Formylphenyl)-2,5-dimethylphenyl]benzaldehyde is a benzaldehyde derivative featuring a central 2,5-dimethylphenyl core linked to two formyl-substituted phenyl groups. The molecular formula is C₂₂H₁₈O₂, with a molecular weight of 314.38 g/mol. The compound’s structure combines reactive formyl groups with sterically hindering methyl substituents, making it a candidate for applications in organic synthesis, coordination polymers, or covalent organic frameworks (COFs).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde can be achieved through several synthetic routes. One common method involves the formylation of a suitable precursor, such as 2,5-dimethylbenzaldehyde, using a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale formylation reactions using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality of the final compound.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Concentrated sulfuric acid (H2SO4) for nitration, bromine (Br2) for bromination, and chlorosulfonic acid (ClSO3H) for sulfonation.
Major Products Formed
Oxidation: 4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]benzoic acid.
Reduction: 4-[4-(4-hydroxyphenyl)-2,5-dimethylphenyl]benzyl alcohol.
Substitution: 4-[4-(4-nitrophenyl)-2,5-dimethylphenyl]benzaldehyde (nitration product).
Scientific Research Applications
4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe or labeling agent in biological studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde involves its interaction with specific molecular targets and pathways. For example, in biological systems, the aldehyde groups can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the modulation of protein function. Additionally, the compound’s aromatic structure allows it to participate in π-π stacking interactions and hydrogen bonding, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related benzaldehyde derivatives, emphasizing molecular features, properties, and applications:
Table 1: Structural and Functional Comparison
Key Comparisons
Structural Complexity and Reactivity
- The target compound has two formyl groups and methyl substituents, balancing reactivity with steric hindrance. The methyl groups may reduce solubility in polar solvents compared to 4-(4-phenylphenyl)benzaldehyde (CAS 17800-49-6), which lacks bulky substituents .
- Compounds like 4-[3,5-bis(4-formylphenyl)phenyl]benzaldehyde (CAS 118688-53-2) and ETBC feature three or more formyl groups, enhancing their utility in forming highly crosslinked COFs or polymers. However, their larger size (MW > 390 g/mol) may limit synthetic accessibility compared to the target compound .
Electronic and Steric Effects The diphenylamino group in 4-(Diphenylamino)benzaldehyde introduces electron-donating properties, enabling applications in optoelectronics. In contrast, the target compound’s methyl groups are electron-neutral, favoring reactions where steric control is critical .
Applications in Materials Science
- The target compound’s dual formyl groups make it suitable for Schiff-base reactions, analogous to 4-[3,5-bis(4-formylphenyl)phenyl]benzaldehyde , which is used in COF synthesis .
- Simpler analogs like 4-(4-phenylphenyl)benzaldehyde are employed in liquid crystals due to their planar terphenyl structure, whereas the target’s methyl groups may disrupt crystallinity, favoring amorphous material formation .
Research Findings and Data
Thermal and Physical Properties
- Boiling Points : While direct data for the target compound is unavailable, 4-[3,5-bis(4-formylphenyl)phenyl]benzaldehyde (CAS 118688-53-2) has a higher molecular weight (390.43 g/mol) and likely elevated boiling points compared to the target (314.38 g/mol) due to increased van der Waals interactions .
- Solubility: Methyl groups in the target compound may reduce solubility in polar solvents (e.g., DMF, water) compared to 4-(Diphenylamino)benzaldehyde, which benefits from the polar diphenylamino group .
Biological Activity
4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde, a compound with the molecular formula C₂₂H₁₈O₂ and a molecular weight of 314.4 g/mol, has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and applications in various fields of research.
- Molecular Weight : 314.4 g/mol
- Molecular Formula : C₂₂H₁₈O₂
- CAS Number : 857412-04-5
Property | Value |
---|---|
Appearance | Solid |
Purity | 97.5-100% |
Storage Condition | 2-8°C, dry, sealed |
The primary mechanism of action for this compound involves its interactions with biological macromolecules through the formation of Schiff bases with amino groups in proteins. This interaction can lead to reversible or irreversible modifications of proteins, influencing their activity and stability.
Cellular Effects
Research indicates that this compound can modulate various cellular processes:
- Cell Signaling : It influences key signaling pathways by affecting the phosphorylation states of signaling proteins, which can result in altered cell proliferation and apoptosis.
- Enzyme Interaction : The aldehyde groups allow for interactions with enzymes, potentially leading to inhibition or activation depending on the context and concentration used.
Case Studies
- Fluorescent Probes : The compound has been investigated for its potential as a fluorescent probe in biological studies. Its ability to form stable complexes with biomolecules makes it a candidate for tracking cellular processes.
- Therapeutic Potential : Preliminary studies suggest that this compound may exhibit anti-inflammatory and anticancer properties. In vitro assays have shown that it can inhibit the growth of certain cancer cell lines, although further studies are needed to elucidate its full therapeutic potential.
- Coordination Polymers : The compound has been utilized in the synthesis of coordination polymers, which have applications in catalysis and gas storage. These polymers exhibit unique structural properties that are beneficial for various industrial applications.
Dosage Effects
In animal models, dosage variations have shown that low concentrations of the compound can modulate enzyme activity without significant toxicity. However, higher doses may lead to adverse effects, indicating a need for careful dosage considerations in therapeutic applications.
Metabolic Pathways
The compound is metabolized by aldehyde dehydrogenases, leading to the formation of carboxylic acid derivatives. This metabolic pathway is crucial for understanding its pharmacokinetics and potential side effects during therapeutic use.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde?
Methodological Answer: The synthesis typically involves multi-step coupling reactions. A general approach includes:
- Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed coupling of boronic acid derivatives with halogenated aromatic precursors. For example, coupling 4-bromo-2,5-dimethylbenzaldehyde with 4-formylphenylboronic acid under inert conditions .
- Condensation Reactions: Refluxing substituted benzaldehydes with aryl halides in polar aprotic solvents (e.g., DMF) using catalysts like K₂CO₃. Ethanol or glacial acetic acid may serve as proton donors .
Example Protocol:
Step | Reagents/Conditions | Purpose |
---|---|---|
1 | 4-bromo-2,5-dimethylbenzaldehyde, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1) | Suzuki coupling to attach formylphenyl groups |
2 | Reflux at 80°C for 12 hours | Promote cross-coupling |
3 | Column chromatography (silica gel, hexane/EtOAc) | Purification of product |
Key Considerations: Monitor reaction progress via TLC and optimize catalyst loading to minimize byproducts .
Q. How is the compound characterized using spectroscopic and analytical techniques?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Identify formyl proton signals (δ 9.8–10.2 ppm) and aromatic protons (δ 7.0–8.5 ppm). Dimethyl groups appear as singlets (δ 2.3–2.6 ppm) .
-
¹³C NMR: Confirm carbonyl carbons (δ 190–200 ppm) and quaternary aromatic carbons.
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- Infrared (IR) Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch) .
Data Interpretation Tips: Overlapping aromatic signals may require 2D NMR (COSY, HSQC) for resolution .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound, particularly in large-scale synthesis?
Methodological Answer:
- Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to balance cost and efficiency. Ligands like SPhos enhance coupling efficiency .
- Solvent Effects: Compare DMF (high polarity) vs. toluene (low polarity) for solubility and reaction rate. Ethanol/water mixtures reduce side reactions .
- Factorial Design: Use a 2³ factorial design to test variables: temperature (70–90°C), catalyst loading (1–5 mol%), and reaction time (8–16 hours) .
Case Study:
Variable | Optimal Condition | Yield Improvement |
---|---|---|
Catalyst Loading | 3 mol% Pd(PPh₃)₄ | 15% increase |
Solvent | DME/H₂O (3:1) | 20% higher purity |
Temperature | 85°C | 10% faster kinetics |
Q. What computational methods predict the reactivity and electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software: Gaussian 16 with B3LYP/6-31G(d) basis set .
- Molecular Dynamics (MD): Simulate solvent interactions to optimize crystallization conditions. Tools: GROMACS or AMBER .
Key Findings from Analogous Compounds:
- Formyl groups exhibit strong electron-withdrawing effects, directing electrophilic substitution to meta positions .
- Methyl substituents increase steric hindrance, reducing aggregation in solution .
Q. How should researchers address discrepancies in crystallographic or spectral data?
Methodological Answer:
- Cross-Validation: Compare XRD data with computational predictions (e.g., Mercury CSD) to resolve polymorphic variations .
- Synchrotron Studies: Use high-resolution XRD to distinguish between closely spaced diffraction peaks .
- Statistical Analysis: Apply principal component analysis (PCA) to NMR datasets to identify outliers .
Example Workflow:
Properties
IUPAC Name |
4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O2/c1-15-11-22(20-9-5-18(14-24)6-10-20)16(2)12-21(15)19-7-3-17(13-23)4-8-19/h3-14H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPAUSVUQTYXKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CC=C(C=C2)C=O)C)C3=CC=C(C=C3)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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